5-methyl-N-(4-methylphenyl)-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide
Description
5-methyl-N-(4-methylphenyl)-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide is a polycyclic heterocyclic compound featuring a fused azepino-quinazoline core. Its structure includes a carboxamide group at position 3, a 12-oxo moiety, and a 4-methylphenyl substituent on the carboxamide nitrogen. The azepino ring introduces conformational flexibility, which may influence binding interactions with biological targets. Structural determination of such compounds typically employs X-ray crystallography tools like SHELX and ORTEP, which are industry standards for small-molecule refinement and visualization .
Properties
IUPAC Name |
5-methyl-N-(4-methylphenyl)-12-oxo-5a,6,7,8,9,10-hexahydroazepino[2,1-b]quinazoline-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2/c1-15-7-10-17(11-8-15)23-21(26)16-9-12-18-19(14-16)24(2)20-6-4-3-5-13-25(20)22(18)27/h7-12,14,20H,3-6,13H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKASMYGMVGTYNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)C(=O)N4CCCCCC4N3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of 5-methyl-N-(4-methylphenyl)-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide are Tankyrase (TNKS) enzymes , specifically TNKS-1 and TNKS-2. These enzymes play vital roles in cellular processes, making them suitable targets, especially in cancer.
Biological Activity
The compound 5-methyl-N-(4-methylphenyl)-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide (CAS Number: 1775357-60-2) is a quinazoline derivative that has garnered attention for its potential biological activities. Quinazolines are known for their diverse pharmacological properties, including antitumor, anti-inflammatory, and antimicrobial activities. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.
The molecular formula of the compound is with a molecular weight of 363.5 g/mol. The structure features a quinazoline core fused with an azepine ring, which is significant for its biological activity.
| Property | Value |
|---|---|
| CAS Number | 1775357-60-2 |
| Molecular Formula | C22H25N3O2 |
| Molecular Weight | 363.5 g/mol |
Antitumor Activity
Research indicates that quinazoline derivatives exhibit potent antitumor effects by inhibiting various cancer cell lines. For instance, the compound's structural similarity to known antitumor agents suggests it may function as a tyrosine kinase inhibitor (TKI), which is crucial in cancer therapy due to the overexpression of tyrosine kinase receptors in several cancers .
Efficacy Against Cell Lines
A study evaluated the antitumor activity of several quinazoline derivatives against various cancer cell lines. The compound demonstrated significant cytotoxicity with IC50 values in the micromolar range against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines. Specifically:
- MCF-7 Cell Line: IC50 values ranged from 10.82 to 29.46 µM.
- HepG2 Cell Line: The compound showed comparable activity to established drugs like doxorubicin .
The mechanisms by which quinazoline derivatives exert their antitumor effects include:
- Inhibition of Tyrosine Kinase Activity: This prevents downstream signaling pathways that promote cell proliferation and survival.
- Induction of Apoptosis: The compound may trigger apoptotic pathways by altering the expression levels of Bcl-2 family proteins and cleaved PARP .
- Cell Cycle Arrest: It has been observed to induce G2/M phase arrest in cancer cells, further inhibiting their proliferation .
Anti-inflammatory and Antimicrobial Activity
Beyond its antitumor properties, quinazoline derivatives have shown promise in anti-inflammatory and antimicrobial applications. The presence of specific functional groups within the structure can enhance these activities:
- Anti-inflammatory Activity: Some studies suggest that quinazolines can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses.
- Antimicrobial Activity: Quinazolines have demonstrated efficacy against various bacterial strains, indicating potential as antimicrobial agents .
Case Study 1: Antitumor Evaluation
In a preclinical evaluation involving mice models implanted with MGC-803 cells (gastric cancer), the compound significantly reduced tumor volume and weight without causing noticeable toxicity or weight loss in the subjects. This suggests a favorable therapeutic index for further development as an antitumor agent .
Case Study 2: Structure-Activity Relationship (SAR)
A systematic study on the SAR of quinazoline derivatives revealed that modifications to the phenyl ring enhanced biological activity. Compounds with electron-donating groups exhibited improved potency against cancer cell lines compared to those with electron-withdrawing groups .
Scientific Research Applications
5-methyl-N-(4-methylphenyl)-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide is a complex organic compound that belongs to the quinazoline family and has a unique bicyclic structure featuring a quinazoline core fused with an azepine ring. It has a molecular formula of and a molecular weight of approximately 363.461 g/mol .
Potential Applications
- Medicinal Chemistry and Pharmaceutical Development This compound is being explored for its potential as an anticancer agent, making it a candidate for further research and clinical trials. Its unique structure may also provide insights into developing new therapeutic agents for diseases beyond cancer.
- Antitumor Properties Research indicates that this compound exhibits promising biological activities, specifically antitumor properties. Studies have shown that certain derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms. The presence of specific substituents can enhance their potency and selectivity towards different cancer types.
Synthesis
The synthesis of this compound can be achieved through several methodologies commonly employed for quinazoline derivatives. These methods highlight the versatility in synthesizing quinazoline derivatives tailored for specific applications.
Interaction Studies
Interaction studies are crucial for understanding how this compound interacts with biological targets. Preliminary studies suggest that this compound may interact with specific enzymes or receptors involved in cell proliferation and survival pathways. Further investigation into its binding affinity and mechanism of action will be essential for elucidating its therapeutic potential.
Structural Similarity
Several compounds share structural similarities with this compound:
| Compound Name | Unique Features |
|---|---|
| N-(4-methoxyphenyl)-5-methyl-12-oxo-5a... | Methoxy group enhances solubility |
| N-(3-cyano-4-methylphenyl)-5-methyl... | Cyano group may increase reactivity |
| N-(4-chlorophenyl)-5-methyl-12-oxo... | Chlorine substitution alters electronic properties |
Comparison with Similar Compounds
Key Observations :
- Steric and Solubility Trade-offs : The chloro-methoxy analog exhibits higher molecular weight and polarity, which may reduce solubility but enhance target affinity through halogen bonding.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
